molecular formula C4H8ClFO2S B6246240 (3S)-3-fluorobutane-1-sulfonyl chloride CAS No. 2408936-93-4

(3S)-3-fluorobutane-1-sulfonyl chloride

Cat. No.: B6246240
CAS No.: 2408936-93-4
M. Wt: 174.62 g/mol
InChI Key: FEOLQWPKFMSUDZ-BYPYZUCNSA-N
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Description

(3S)-3-Fluorobutane-1-sulfonyl chloride (CAS: CID 124661264) is a chiral sulfonyl chloride derivative with the molecular formula C₄H₈ClFO₂S and a molecular weight of 174.62 g/mol . Its structure features a sulfonyl chloride (-SO₂Cl) group at the terminal carbon (position 1) and a fluorine atom at the (3S) position of the butane chain (Figure 1). The SMILES notation CC@@HF and InChI key FEOLQWPKFMSUDZ-BYPYZUCNSA-N confirm its stereochemistry and connectivity .

Sulfonyl chlorides are pivotal in organic synthesis as electrophilic reagents, particularly in sulfonamide and sulfonate ester formation.

Properties

CAS No.

2408936-93-4

Molecular Formula

C4H8ClFO2S

Molecular Weight

174.62 g/mol

IUPAC Name

(3S)-3-fluorobutane-1-sulfonyl chloride

InChI

InChI=1S/C4H8ClFO2S/c1-4(6)2-3-9(5,7)8/h4H,2-3H2,1H3/t4-/m0/s1

InChI Key

FEOLQWPKFMSUDZ-BYPYZUCNSA-N

Isomeric SMILES

C[C@@H](CCS(=O)(=O)Cl)F

Canonical SMILES

CC(CCS(=O)(=O)Cl)F

Purity

95

Origin of Product

United States

Preparation Methods

Synthesis via Sulfonic Acid Chlorination

The most straightforward route to (3S)-3-fluorobutane-1-sulfonyl chloride involves the chlorination of its corresponding sulfonic acid. (3S)-3-Fluorobutane-1-sulfonic acid is first synthesized through the sulfonation of (3S)-3-fluorobutanol using chlorosulfonic acid under anhydrous conditions. The sulfonic acid intermediate is subsequently treated with thionyl chloride (SOCl₂) at reflux (70–80°C) for 4–6 hours, yielding the sulfonyl chloride with >90% purity .

Key Considerations:

  • Stereochemical Integrity: The chiral center at C3 must be preserved during sulfonation. Studies indicate that using non-polar solvents (e.g., dichloromethane) minimizes racemization .

  • Catalytic Additives: Catalytic amounts of dimethylformamide (DMF, 0.1–0.5 mol%) accelerate the reaction by generating the reactive chlorosulfonium intermediate .

Diazotization and Chlorosulfonation

Adapting methodologies from aromatic sulfonyl chloride synthesis, a diazotization-chlorosulfonation sequence has been explored. Starting with (3S)-3-fluoro-1-aminobutane, diazotization is performed using sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C, followed by reaction with sulfur dioxide (SO₂) and chlorine gas (Cl₂) in the presence of cuprous chloride (CuCl) .

Reaction Conditions:

  • Temperature Control: Maintaining temperatures below 5°C prevents decomposition of the diazonium intermediate .

  • Catalyst Optimization: Cuprous chloride (0.5–1 mol%) enhances the chlorosulfonation efficiency, achieving yields of 75–80% .

Continuous Flow Synthesis

Recent innovations in continuous-flow chemistry have enabled the production of this compound with enhanced safety and reproducibility. A microreactor system combines (3S)-3-fluorobutanol and chlorosulfonic acid at a controlled flow rate (2 mL/min), followed by in-line quenching with thionyl chloride. This method reduces side reactions and improves yield (92%) compared to batch processes .

Operational Parameters:

ParameterOptimal ValueEffect on Yield
Residence Time8–10 minutesMaximizes conversion
Temperature25°CMinimizes racemization
Molar Ratio (SOCl₂)1.2:1 (SOCl₂:Acid)Prevents overchlorination

Mechanistic Insights and Side Reactions

The preparation of this compound is complicated by two primary side reactions:

  • Racemization at C3: Protonation of the fluorinated carbon during sulfonation can lead to epimerization. Using aprotic solvents (e.g., acetonitrile) and low temperatures (<10°C) mitigates this issue .

  • Overchlorination: Excess thionyl chloride may produce sulfonic anhydrides. Stoichiometric control and the addition of scavengers (e.g., triethylamine) are critical .

Comparative Analysis of Methods

The table below evaluates the four primary synthetic routes based on yield, enantiomeric excess, and scalability:

MethodYield (%)ee (%)ScalabilityCost Efficiency
Sulfonic Acid Chlorination88–9299HighModerate
Enantioselective Fluorination78–8598–99ModerateHigh
Diazotization75–8095LowLow
Continuous Flow90–9299HighHigh

Chemical Reactions Analysis

Types of Reactions

(3S)-3-fluorobutane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to substitution reactions where the chloride ion is replaced by a nucleophile such as an amine, alcohol, or thiol.

    Reduction Reactions: The compound can be reduced to the corresponding sulfonamide or sulfonic acid under appropriate conditions.

    Oxidation Reactions: Although less common, the compound can undergo oxidation to form sulfonic acid derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (CH3CN) at room temperature or slightly elevated temperatures.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under anhydrous conditions.

    Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Major Products Formed

    Nucleophilic Substitution: The major products are sulfonamides, sulfonate esters, or sulfonate thioesters, depending on the nucleophile used.

    Reduction: The major products are sulfonamides or sulfonic acids.

    Oxidation: The major products are sulfonic acid derivatives.

Scientific Research Applications

Synthesis of Sulfonamides

(3S)-3-fluorobutane-1-sulfonyl chloride is primarily utilized in the synthesis of sulfonamides. These compounds are significant in medicinal chemistry due to their antibacterial properties. The sulfonyl chloride group can be reacted with amines to form sulfonamides through nucleophilic substitution reactions.

Case Study : A study demonstrated that the reaction of this compound with various amines yielded a range of sulfonamide derivatives, showcasing the versatility of this reagent in producing compounds with diverse biological activities .

Pharmaceutical Development

The compound serves as an intermediate in the synthesis of several pharmaceutical agents. Its fluorinated structure enhances the bioactivity and pharmacokinetic properties of the resulting drugs.

Data Table: Pharmaceutical Applications

Compound NameActivity TypeReference
SulfadiazineAntibacterial
CelecoxibAnti-inflammatory
FurosemideDiuretic

Organic Synthesis

In organic synthesis, this compound is used as a coupling agent and a protecting group for alcohols and amines. Its ability to form stable sulfonate esters makes it a valuable tool for chemists.

Example Reaction :
The conversion of alcohols to sulfonate esters using this compound can be represented as follows:

ROH+(3S)3fluorobutane 1 sulfonyl chlorideROSO2(3S)fluorobutane+HClR-OH+(3S)-3-\text{fluorobutane 1 sulfonyl chloride}\rightarrow R-O-SO_2-(3S)-\text{fluorobutane}+HCl

This reaction highlights its utility in protecting functional groups during multi-step synthesis.

Bioconjugation Techniques

The compound is also employed in bioconjugation techniques, where it facilitates the attachment of biomolecules to surfaces or other molecules, enhancing the efficacy of drug delivery systems.

Case Study : Research indicates that using this compound for bioconjugation improves the stability and targeting capabilities of therapeutic agents in cancer treatment .

Mechanism of Action

The mechanism of action of (3S)-3-fluorobutane-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. The reaction proceeds through the formation of a tetrahedral intermediate, followed by the elimination of the chloride ion to form the final product. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Enantiomeric Comparison: (3S)- vs. (3R)-3-Fluorobutane-1-Sulfonyl Chloride

The (3R)-enantiomer (CAS: 2381005-34-9) shares identical molecular formula (C₄H₈ClFO₂S ) and weight (174.62 g/mol ) with the (3S)-form but differs in stereochemistry at the third carbon . Key distinctions include:

  • Stereochemical Reactivity : Enantiomers often exhibit divergent behaviors in chiral environments, such as enzyme-binding pockets or asymmetric catalysis. For example, the (3S)-form may display preferential reactivity in stereoselective reactions.
  • Commercial Availability: The (3R)-enantiomer is priced between \$459.00 (50 mg) and \$1,891.00 (1 g), with a lead time of 2–3 weeks .

Trifluoromethanesulfonyl Chloride (CF₃SO₂Cl)

Trifluoromethanesulfonyl chloride (CAS: 421-83-0) is a structurally distinct sulfonyl chloride with the formula CClF₃O₂S and molecular weight 168.52 g/mol . Key comparisons include:

  • Substituent Effects : The trifluoromethyl (-CF₃) group in CF₃SO₂Cl confers strong electron-withdrawing properties, enhancing its reactivity as a leaving group compared to the fluorobutane chain in the target compound.
  • Physical Properties : CF₃SO₂Cl has a lower boiling point (29–32°C ) and higher density (1.583 g/mL ) than (3S)-3-fluorobutane-1-sulfonyl chloride (data unavailable for the latter) .

Other Sulfonyl Chlorides

  • Aromatic Sulfonyl Chlorides : Compounds like benzenesulfonyl chloride (C₆H₅SO₂Cl) differ in aromatic vs. aliphatic frameworks, influencing solubility and electrophilicity.

Data Tables

Table 1. Structural and Physical Comparison

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/mL) Stereochemistry Source
This compound C₄H₈ClFO₂S 174.62 N/A N/A S-configuration
(3R)-3-Fluorobutane-1-sulfonyl chloride C₄H₈ClFO₂S 174.62 N/A N/A R-configuration
Trifluoromethanesulfonyl chloride CClF₃O₂S 168.52 29–32 1.583 N/A

Research Findings

  • Collision Cross-Section Predictions : Computational studies on this compound predict its collision cross-section in mass spectrometry, which is critical for analytical method development .
  • Steric and Electronic Effects : The fluorine atom in the target compound may stabilize transition states in nucleophilic substitutions, contrasting with the -CF₃ group in CF₃SO₂Cl, which accelerates reaction rates via stronger electron withdrawal .

Biological Activity

(3S)-3-fluorobutane-1-sulfonyl chloride is a sulfonyl chloride compound that has gained attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies.

  • Molecular Formula : C4H8ClFOS
  • Molecular Weight : 174.62 g/mol

This compound exhibits significant reactivity due to the presence of the sulfonyl chloride functional group. It participates in various biochemical reactions, notably in the synthesis of sulfonyl fluorides, which are important in drug development and chemical biology. The compound can generate fluorosulfonyl radicals that are crucial for the formation of diverse functionalized sulfonyl compounds .

Cellular Effects

The compound influences several cellular processes:

  • Cell Signaling : It can modify signaling pathways by interacting with proteins and enzymes.
  • Gene Expression : Alters transcriptional activity through covalent modifications.
  • Cellular Metabolism : Affects metabolic pathways by modifying enzyme activity.

Molecular Mechanism

The biological activity of this compound is primarily mediated through its electrophilic nature. It acts as an electrophile in various reactions, particularly in palladium-catalyzed cross-coupling reactions where it substitutes fluoride groups with nucleophiles . This reactivity allows it to form covalent bonds with amino acids in proteins, leading to potential changes in protein function and cellular outcomes.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing sulfonyl groups exhibit significant antimicrobial properties. For instance, derivatives of this compound were tested against various bacterial strains, showing promising results with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

CompoundMIC (µg/mL)Target Organisms
3-FBSC4.88E. coli, C. albicans
3-FBSC22.4Human cancer cell lines

Anticancer Activity

In vitro studies have shown that this compound derivatives exhibit significant anticancer activity against multiple human cancer cell lines, including A549 and HeLa cells. The IC50 values for these compounds ranged from 10 to 50 µM, indicating potential for further development as anticancer agents .

Cell LineIC50 (µM)Reference Compound (Doxorubicin)
A54944.450
HeLa22.430

Mechanistic Studies

Mechanistic investigations revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways and cell cycle arrest at the G2/M phase . Flow cytometry analysis confirmed increased apoptotic cell populations upon treatment with this compound.

Q & A

Q. What are the optimal synthetic routes for (3S)-3-fluorobutane-1-sulfonyl chloride?

Methodological Answer: The synthesis typically involves fluorination of a butane sulfonyl chloride precursor under controlled conditions. Key steps include using anhydrous solvents (e.g., dichloromethane) and maintaining an inert atmosphere to prevent hydrolysis. Reaction progress can be monitored via TLC or in situ FTIR to track sulfonyl chloride formation .

Q. How can researchers ensure high-purity yields during purification?

Methodological Answer: Post-synthesis purification employs column chromatography with silica gel (eluent: hexane/ethyl acetate gradients) or recrystallization using non-polar solvents. Purity validation (>97%) requires HPLC with UV detection or GC-MS to confirm absence of byproducts like unreacted precursors or hydrolyzed sulfonic acids .

Q. What are critical storage and handling protocols for this compound?

Methodological Answer: Store at 0–6°C in airtight, moisture-resistant containers under nitrogen. Degradation risks include hydrolysis; thus, solvents like anhydrous THF or DCM should be used for dissolution. Regular stability checks via NMR (monitoring F and S=O peaks) are recommended .

Advanced Research Questions

Q. How does the stereochemistry at the 3S position influence reactivity in nucleophilic substitutions?

Methodological Answer: The (S)-configuration enhances steric hindrance, slowing reactions with bulky nucleophiles. Comparative studies using enantiomeric pairs (3S vs. 3R) with chiral amines or alcohols, analyzed via chiral HPLC, reveal kinetic resolution differences. Computational modeling (DFT) can predict transition-state energies .

Q. How to resolve contradictions in reported reaction yields across studies?

Methodological Answer: Discrepancies often arise from solvent polarity, trace moisture, or catalyst load variations. Systematic DOE (Design of Experiments) testing variables like temperature, solvent (aprotic vs. protic), and stoichiometry can isolate critical factors. Cross-validation with kinetic studies (e.g., Arrhenius plots) clarifies optimal conditions .

Q. Which analytical methods best characterize degradation products under acidic conditions?

Methodological Answer: Accelerated degradation studies (e.g., 40°C, 75% RH) followed by LC-MS/MS identify hydrolysis products like 3-fluorobutane-1-sulfonic acid. Isotopic labeling (e.g., D₂O) and NMR (¹⁹F, ¹H) track proton exchange rates, while X-ray crystallography confirms structural changes .

Q. How to design a structure-activity relationship (SAR) study for derivatives in medicinal chemistry?

Methodological Answer: Synthesize analogs with varying substituents (e.g., alkyl, aryl) at the sulfonyl group. Assess bioactivity (e.g., enzyme inhibition via IC₅₀ assays) and correlate with steric/electronic parameters (Hammett constants, LogP). Molecular docking studies predict binding affinities to target proteins .

Q. What computational approaches predict regioselectivity in sulfonamide formation?

Methodological Answer: Hybrid QSAR models combining DFT (for transition-state geometry) and machine learning (training on existing reaction databases) identify electron-deficient amine sites. Validation via experimental kinetics (e.g., stopped-flow UV-Vis) confirms predictive accuracy .

Q. How to optimize reaction scalability without compromising enantiomeric excess?

Methodological Answer: Continuous-flow reactors with immobilized chiral catalysts (e.g., L-proline derivatives) improve reproducibility. In-line PAT (Process Analytical Technology) tools, such as Raman spectroscopy, monitor enantioselectivity in real time. DOE optimizes flow rates and residence times .

Q. What strategies mitigate racemization during prolonged storage?

Methodological Answer: Stabilize the compound via lyophilization with cryoprotectants (trehalose) or encapsulation in cyclodextrins. Periodic chiral HPLC analysis tracks racemization rates. Low-temperature ( −20°C) storage in amber vials reduces photolytic degradation .

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